4-Amino-2,2-difluoropentanedioic acid
Overview
Description
4-Amino-2,2-difluoropentanedioic acid is a fluorinated amino acid with the molecular formula C5H7F2NO4. This compound is notable for its unique structure, which includes two fluorine atoms and an additional carboxylic acid group. Fluorinated amino acids are increasingly significant in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic properties.
Preparation Methods
The synthesis of 4-Amino-2,2-difluoropentanedioic acid typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms and amino group. One common synthetic route includes the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve large-scale synthesis using recyclable chiral auxiliaries to ensure enantiomeric purity and efficiency .
Chemical Reactions Analysis
4-Amino-2,2-difluoropentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2,2-difluoropentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Incorporated into peptides and proteins to study the effects of fluorination on biological activity.
Medicine: Explored for its potential in drug design due to its unique properties imparted by fluorine atoms.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism by which 4-Amino-2,2-difluoropentanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to changes in metabolic pathways and biological processes, making it a valuable tool in drug design and biochemical research .
Comparison with Similar Compounds
4-Amino-2,2-difluoropentanedioic acid can be compared with other fluorinated amino acids such as 2-amino-4,4,4-trifluorobutanoic acid and 2,2-difluoropentanedioic acid. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can result in distinct chemical and biological properties. The unique combination of an amino group and two fluorine atoms in this compound makes it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-amino-2,2-difluoropentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRDKDQMMRICLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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